Product packaging for Trimethylsilyl p-toluenesulphonate(Cat. No.:CAS No. 17872-98-9)

Trimethylsilyl p-toluenesulphonate

Cat. No.: B103803
CAS No.: 17872-98-9
M. Wt: 244.38 g/mol
InChI Key: GDEWVMDXPUXBKU-UHFFFAOYSA-N
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Description

Significance in Modern Organic Synthesis

Furthermore, the compound is not just a protecting agent but also a key intermediate in the synthesis of complex organic molecules. For instance, related structures like 3-(trimethylsilyl)prop-2-ynyl p-toluenesulfonate are prepared as intermediates for synthesizing elaborate molecular frameworks such as 3-methyl substituted benz[f]indole derivatives. researchgate.net The p-toluenesulfonate portion of the molecule is a well-established, excellent leaving group in nucleophilic substitution reactions, which enhances the reactivity of the trimethylsilyl (B98337) moiety. The utility of the p-toluenesulfonate (tosylate) group is widely recognized in organic transformations, where its parent acid, p-toluenesulfonic acid (p-TSA), is used as a strong, non-oxidizing acid catalyst to promote a variety of reactions for generating molecular complexity. nih.govpreprints.orgeurekaselect.com

Role as a Key Reagent in Functional Group Transformations

Trimethylsilyl p-toluenesulphonate is a key reagent for effecting several types of functional group transformations, primarily through the introduction of a trimethylsilyl (TMS) group.

Protection of Alcohols: One of its most common applications is the conversion of alcohols (R-OH) into trimethylsilyl ethers (R-O-TMS). This transformation protects the hydroxyl group from a wide range of reaction conditions, such as those involving strong bases or organometallic reagents. The silyl (B83357) ether is generally stable but can be easily removed under mild acidic conditions or with a fluoride (B91410) source to regenerate the alcohol once the protection is no longer needed. wikipedia.orgfiveable.me

Formation of Silyl Enol Ethers: It reacts with ketones and aldehydes in the presence of a base to form silyl enol ethers. These products are versatile intermediates in their own right, serving as nucleophiles in important carbon-carbon bond-forming reactions like the Mukaiyama aldol (B89426) addition. The ability to trap reactive enolates as stable silyl enol ethers is a cornerstone of modern synthetic strategy. wikipedia.org

Activation of Glycosyl Donors: In carbohydrate chemistry, TMSOTs is widely used as a catalyst or promoter for glycosylation reactions. It activates glycosyl donors (such as glycosyl acetates or thioglycosides) to facilitate the formation of glycosidic bonds, which are fundamental linkages in oligosaccharides and glycoconjugates.

Conceptual Framework of Silylating Agents in Organic Chemistry

Silylation is a chemical process that introduces a silyl group (commonly a substituted R3Si- group) into a molecule, typically by replacing an active hydrogen atom on a heteroatom like oxygen, nitrogen, or sulfur. wikipedia.orgresearchgate.netcolostate.edu Silylating agents are the reagents that accomplish this transformation. cfsilicones.com

The fundamental mechanism of silylation involves a nucleophilic substitution reaction at the silicon atom. cfsilicones.com The functional group to be protected (e.g., an alcohol, amine, or carboxylic acid) acts as a nucleophile, attacking the electrophilic silicon atom of the silylating agent. cfsilicones.comunishivaji.ac.in This leads to the displacement of a leaving group from the silicon atom and the formation of a new silicon-heteroatom bond. For silyl halides like trimethylsilyl chloride, the reaction is often facilitated by a base to deprotonate the nucleophile and neutralize the acid byproduct. wikipedia.org

The primary purposes of silylation in organic chemistry are:

Protection of Functional Groups: Silyl ethers and silyl amines are generally less reactive and more stable towards many reagents and reaction conditions compared to the original functional groups. cfsilicones.comwikipedia.org This protective strategy allows chemists to perform reactions on other parts of a complex molecule without affecting the protected group. fiveable.me

Enhancing Volatility for Analysis: Derivatizing polar compounds by silylation increases their thermal stability and volatility. cfsilicones.com This is particularly important in analytical techniques like gas chromatography (GC) and mass spectrometry (MS), as it allows for the analysis of otherwise non-volatile substances like sugars or fatty acids. cfsilicones.comresearchgate.net

Modifying Reactivity: As seen with silyl enol ethers, silylation can be used to trap unstable intermediates and generate new, synthetically useful reagents. wikipedia.org

The reactivity of silylating agents can be tuned by altering the groups attached to the silicon atom and the nature of the leaving group. Bulky alkyl groups on the silicon (e.g., in tert-butyldimethylsilyl, TBDMS) can provide greater steric hindrance, allowing for selective protection of less-hindered functional groups. wikipedia.org this compound is considered a highly reactive silylating agent because the tosylate anion is a very stable and effective leaving group.

Silylating AgentAbbreviationFunctional Groups Protected
Trimethylsilyl chlorideTMS-ClAlcohols, amines, carboxylic acids
N,O-Bis(trimethylsilyl)acetamideBSAAlcohols, amides, carboxylic acids
tert-Butyldimethylsilyl chlorideTBDMS-ClPrimarily alcohols (offers greater stability)
Triisopropylsilyl chlorideTIPS-ClPrimarily alcohols (offers high steric bulk)
TrimethylsilylimidazoleTMSIAlcohols (highly reactive)
A selection of common silylating agents and their typical applications. wikipedia.orggelest.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O3SSi B103803 Trimethylsilyl p-toluenesulphonate CAS No. 17872-98-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17872-98-9

Molecular Formula

C10H16O3SSi

Molecular Weight

244.38 g/mol

IUPAC Name

trimethylsilyl 4-methylbenzenesulfonate

InChI

InChI=1S/C10H16O3SSi/c1-9-5-7-10(8-6-9)14(11,12)13-15(2,3)4/h5-8H,1-4H3

InChI Key

GDEWVMDXPUXBKU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O[Si](C)(C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O[Si](C)(C)C

Other CAS No.

17872-98-9

Origin of Product

United States

Mechanistic Investigations of Trimethylsilyl P Toluenesulphonate Reactions

Solvolysis Mechanisms and Kinetic Studies

The solvolysis of organosilicon compounds, particularly those with a good leaving group like p-toluenesulfonate, is a subject of detailed mechanistic inquiry. While specific kinetic data for the direct solvolysis of trimethylsilyl (B98337) p-toluenesulfonate is not extensively documented in readily available literature, significant insights can be drawn from studies on structurally related compounds, such as 3-(aryldimethylsilyl)propyl p-toluenesulfonates. These studies reveal a complex interplay of solvent effects, substituent effects, and the participation of the silicon atom in the reaction pathway.

Solvent Effects on Solvolysis Rates

The rate of solvolysis is highly dependent on the nature of the solvent. In the case of γ-silyl systems like 3-(aryldimethylsilyl)propyl p-toluenesulfonates, the solvent plays a crucial role in determining the reaction mechanism. The analysis of solvent effects often employs the Grunwald-Winstein equation. However, for these systems, a linear correlation with the extended Grunwald-Winstein equation is not observed, which suggests that the reaction does not proceed through a simple S_N_1 or S_N_2 mechanism. Instead, it is proposed that the reaction occurs via two competing pathways: a γ-silyl-assisted pathway (k_Si_) and a solvent-assisted pathway (k_s_).

Substituent Effects on Reaction Pathways

Substituents on the silicon atom can significantly influence the reaction pathway. In the solvolysis of 3-(aryldimethylsilyl)propyl p-toluenesulfonates, the electronic nature of the aryl substituents affects the balance between the γ-silyl-assisted (k_Si_) and solvent-assisted (k_s_) pathways.

The substituent effects on the γ-silyl-assisted pathway (k_Si_) show a dependence on the electronic properties of the substituent. The rates for this pathway are correlated with the unexalted σ° parameter, yielding ρ values of -1.0 in 60% aqueous ethanol (B145695) (60E) and -1.32 in 97% aqueous 2,2,2-trifluoroethanol (B45653) (97Tw). These negative ρ values indicate the development of a positive charge at the silicon atom in the transition state, consistent with the delocalization of the incipient carbocationic charge through the participation of the Si-Cγ bond.

Conversely, the substituent effects on the solvent-assisted pathway (k_s_) are negligible. This observation is consistent with a concerted S_N_2 mechanism where the reaction center is remote from the substituent on the silicon atom, and thus, the electronic effects of the substituent are not significantly transmitted.

Table 1: Substituent Effects on the Solvolysis of 3-(Aryldimethylsilyl)propyl p-Toluenesulfonates

Substituent (X in X-C₆H₄SiMe₂CH₂CH₂CH₂OTs)Pathwayρ value (60E)ρ value (97Tw)
Arylk_Si-1.0-1.32
Arylk_s_~0~0

Data derived from studies on analogous compounds.

Gamma-Silicon Effect and Competing Pathways

The γ-silicon effect refers to the stabilizing interaction of a silicon atom at the γ-position relative to a developing positive charge. In the solvolysis of 3-(aryldimethylsilyl)propyl p-toluenesulfonates, this effect manifests as the γ-silyl-assisted pathway (k_Si_). This pathway involves the through-space or through-bond participation of the C-Si bond, leading to the formation of a cyclopropane (B1198618) product.

Activation Mechanisms in Silylation Reactions

Trimethylsilyl p-toluenesulfonate is a potent silylating agent, a class of reagents used to introduce a trimethylsilyl group onto a substrate, typically to protect a functional group or to increase the volatility of a compound for analysis. The reactivity of silylating agents is intrinsically linked to their electrophilicity.

Electrophilic Nature of Trimethylsilyl p-Toluenesulphonate

The silicon atom in trimethylsilyl p-toluenesulfonate is electron-deficient due to the presence of the highly electron-withdrawing p-toluenesulfonate group. This makes the silicon atom a strong electrophilic center, readily attacked by nucleophiles such as alcohols, amines, and enolates. The p-toluenesulfonate anion is an excellent leaving group, which further enhances the reactivity of the reagent in silylation reactions. The general mechanism for silylation involves the nucleophilic attack on the silicon atom, leading to the displacement of the p-toluenesulfonate group.

Comparison of Electrophilicity with Other Silyl (B83357) Reagents

A general order of reactivity for common trimethylsilylating agents is as follows:

(CH₃)₃SiI > (CH₃)₃SiOTf > (CH₃)₃SiOTs > (CH₃)₃SiBr > (CH₃)₃SiCl

In this series, trimethylsilyl iodide (TMSI) and trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) are generally considered more reactive than trimethylsilyl p-toluenesulfonate (TMSOTs). However, TMSOTs is still a highly effective silylating agent, significantly more reactive than trimethylsilyl chloride (TMSCl). For instance, in the silylation of ketones, trimethylsilyl methanesulfonate, a compound with similar reactivity to TMSOTs, was found to be about 40 times more reactive than TMSCl. colostate.edu

Table 2: Qualitative Comparison of the Electrophilicity of Silylating Agents

Silylating AgentLeaving GroupRelative Reactivity
Trimethylsilyl iodide (TMSI)I⁻Very High
Trimethylsilyl triflate (TMSOTf)CF₃SO₃⁻Very High
Trimethylsilyl p-toluenesulfonate (TMSOTs) p-CH₃C₆H₄SO₃⁻High
Trimethylsilyl bromide (TMSBr)Br⁻Moderate
Trimethylsilyl chloride (TMSCl)Cl⁻Low

This table represents a general trend and relative reactivities can vary depending on the substrate and reaction conditions.

Mechanistic Pathways in Glycosylation Reactions

The synthesis of oligosaccharides and glycoconjugates relies heavily on the stereoselective formation of glycosidic linkages, a process in which TMSOTf often plays a pivotal role. It is instrumental in activating a range of glycosyl donors, thereby facilitating their coupling with glycosyl acceptors. The stereochemical outcome of these reactions is delicately balanced and can be influenced by various factors, including the nature of the reactants, the solvent, and the reaction temperature.

Trimethylsilyl p-toluenesulfonate is widely utilized to activate glycosyl donors, such as thioglycosides and glycosyl trichloroacetimidates. nih.govresearchgate.netnih.gov In these reactions, the TMSOTf acts as a potent Lewis acid, coordinating to the leaving group at the anomeric center of the glycosyl donor. This coordination enhances the leaving group's ability to depart, leading to the formation of a highly reactive electrophilic species, typically an oxocarbenium ion intermediate. richmond.eduorganic-chemistry.org This activated intermediate is then susceptible to nucleophilic attack by a glycosyl acceptor, resulting in the formation of the desired glycosidic bond.

The activation of glycosyl trichloroacetimidates with TMSOTf is a common strategy in oligosaccharide synthesis. nih.gov The reaction proceeds via the protonation of the imidate nitrogen by the triflic acid generated in situ, followed by the departure of trichloroacetamide (B1219227) to form the oxocarbenium ion. Similarly, thioglycosides can be activated in the presence of TMSOTf and a thiophilic promoter, such as N-iodosuccinimide (NIS), to generate the key electrophilic intermediate. researchgate.netacs.org

The efficiency of TMSOTf in anomeric activation allows for glycosylation reactions to occur under relatively mild conditions and often with high yields. The choice of glycosyl donor and the specific reaction conditions can be tailored to optimize the formation of the desired glycosidic linkage.

The stereochemical outcome of glycosylation reactions is of paramount importance, and the use of TMSOTf can lead to either retention or inversion of stereochemistry at the anomeric center, depending on the reaction mechanism. Stereoinversion, the formation of a product with the opposite stereochemistry at the anomeric carbon relative to the glycosyl donor, is often desired and can be achieved through a direct displacement mechanism.

In many TMSOTf-catalyzed glycosylations, the reaction is believed to proceed through an SN2-like mechanism, particularly when using glycosyl donors with non-participating protecting groups at the C-2 position. nih.gov In this pathway, the glycosyl acceptor attacks the anomeric carbon from the side opposite to the leaving group in a concerted or near-concerted fashion. This backside attack leads to a direct inversion of the stereochemistry at the anomeric center. The use of solvents such as acetonitrile (B52724) can favor this pathway, leading to enhanced β-selectivity in the glycosylation of glucosyl donors, for instance. beilstein-journals.org

However, the stereoselectivity can be complex and is not always straightforward. In some cases, a mixture of anomers is obtained, suggesting the involvement of competing reaction pathways. beilstein-journals.orgacs.org The formation of an oxocarbenium ion intermediate can lead to a loss of stereocontrol, as the planar nature of this intermediate allows for attack from either face by the glycosyl acceptor. The balance between the SN1-like pathway, proceeding through a discrete oxocarbenium ion, and the SN2-like pathway determines the final anomeric ratio of the product. Factors such as the reactivity of the glycosyl donor and acceptor, the concentration of the reactants, and the reaction temperature can all influence this balance. researchgate.netacs.org

Table 1: Stereoselectivity in a TMSOTf-Promoted Glycosylation

EntryDonorAcceptorSolventTemperature (°C)α:β RatioOverall Yield (%)
1Glycosyl Trichloroacetimidate 1 Disaccharide 18 CH₂Cl₂01:2.971
2Glycosyl Trichloroacetimidate 1 Disaccharide 18 CH₃CN-201:450
Data sourced from a study on the synthesis of chondroitin (B13769445) sulfate (B86663) oligosaccharides, illustrating the effect of solvent and temperature on stereoselectivity. beilstein-journals.org

Reaction Mechanisms in Carbon-Carbon Bond Formation

Beyond its role in glycosylation, trimethylsilyl p-toluenesulfonate is a key reagent in promoting various carbon-carbon bond-forming reactions. Its ability to act as both a silylating agent and a Lewis acid under mild conditions makes it particularly valuable in modern organic synthesis. richmond.eduorganic-chemistry.org

One of the most significant applications of TMSOTf in this context is the Mukaiyama aldol (B89426) reaction. richmond.eduorganic-chemistry.orgrsc.orgnih.govorganic-chemistry.org In this reaction, a silyl enol ether reacts with a carbonyl compound or an acetal (B89532) in the presence of a Lewis acid. TMSOTf can facilitate a one-pot procedure where it first mediates the in situ formation of the silyl enol ether from a ketone, ester, or amide using an amine base. organic-chemistry.org Subsequently, the TMSOTf activates the electrophile (e.g., an acetal) by generating a highly reactive oxocarbenium ion. richmond.eduorganic-chemistry.org The silyl enol ether then adds to this electrophile in a Mukaiyama-type aldol addition to form the carbon-carbon bond. organic-chemistry.org This approach is advantageous as it avoids the pre-formation and isolation of the often-sensitive silyl enol ether intermediates. richmond.edu

The proposed mechanism for the TMSOTf-mediated addition to acetals involves the initial interaction of TMSOTf with the acetal to generate the electrophilic oxocarbenium ion. richmond.edu This is followed by the nucleophilic attack of the silyl enol ether. The reaction is versatile and can be applied to a wide range of both nucleophilic and electrophilic partners. organic-chemistry.org

Table 2: TMSOTf-Mediated Mukaiyama-Type Aldol Addition to Dimethyl Acetals

EntryNucleophileElectrophile (Acetal)ProductYield (%)
1AcetophenoneBenzaldehyde dimethyl acetalβ-Methoxy ketone95
2PropiophenoneBenzaldehyde dimethyl acetalβ-Methoxy ketone93
3S-tert-Butyl thioacetateBenzaldehyde dimethyl acetalβ-Methoxy thioester88
4AcetophenoneAcetaldehyde dimethyl acetalβ-Methoxy ketone85
This table highlights the efficiency of the one-pot enol silane (B1218182) formation and Mukaiyama-type addition to various dimethyl acetals mediated by TMSOTf. organic-chemistry.org

Furthermore, TMSOTf has been employed as a catalyst in Friedel-Crafts type reactions, another important class of carbon-carbon bond-forming reactions. nih.govnih.govmasterorganicchemistry.comchemguide.co.uklibretexts.org In these reactions, an aromatic ring is alkylated or acylated. While strong Lewis acids like aluminum chloride are traditionally used, metal triflates, including TMSOTf, have emerged as effective and often milder alternatives. nih.gov In aryl C-glycosylation, for instance, TMSOTf can promote the reaction of glycosyl trifluoroacetimidates with phenols to form ortho-hydroxyaryl C-glycosides. nih.gov The mechanism is believed to involve the activation of the glycosyl donor by TMSOTf to generate an electrophilic species that then undergoes electrophilic aromatic substitution on the electron-rich phenol (B47542) ring.

Applications of Trimethylsilyl P Toluenesulphonate in Advanced Organic Synthesis

Protection of Hydroxyl Groups

The protection of hydroxyl groups is a fundamental strategy in multi-step organic synthesis, preventing their unwanted reactivity while other parts of a molecule are being modified. youtube.com Trimethylsilyl (B98337) p-toluenesulfonate serves as an efficient reagent for the introduction of the trimethylsilyl (TMS) protecting group onto alcohols.

Formation of Trimethylsilyl Ethers

Trimethylsilyl ethers are formed by the reaction of an alcohol with a silylating agent. fiveable.me Trimethylsilyl p-toluenesulfonate, in the presence of a non-nucleophilic base like triethylamine (B128534), readily reacts with primary, secondary, and tertiary alcohols to afford the corresponding trimethylsilyl ethers in high yields. youtube.com The reaction proceeds through the activation of the alcohol by the base, followed by nucleophilic attack on the silicon atom of TMSOTf. The strong silicon-oxygen bond and the excellent leaving group ability of the toluenesulfonate (B8598656) anion drive the reaction to completion.

The general reaction for the formation of a trimethylsilyl ether using trimethylsilyl p-toluenesulfonate is as follows:

ROH + TMSOTs + Et₃N → ROTMS + [Et₃NH]⁺OTs⁻

This method is valued for its mild reaction conditions and broad substrate scope. The resulting TMS ethers are generally stable to a range of reaction conditions, yet can be easily cleaved when desired. masterorganicchemistry.com

Selective Protection Strategies

The steric and electronic properties of trimethylsilyl p-toluenesulfonate can be exploited for the selective protection of one hydroxyl group in the presence of others within the same molecule. harvard.edu Due to the steric bulk of the trimethylsilyl group, primary alcohols are generally more reactive towards silylation with TMSOTf than secondary or tertiary alcohols. This difference in reactivity allows for the chemoselective protection of the less sterically hindered hydroxyl group.

For instance, in a diol containing both a primary and a secondary alcohol, careful control of reaction conditions, such as temperature and stoichiometry of the reagent, can lead to the preferential formation of the primary TMS ether. This selectivity is a crucial tool in the synthesis of complex natural products and other polyhydroxylated compounds. total-synthesis.com

SubstrateReagent SystemSelectivityReference
Diol (Primary & Secondary)TMSOTf, Et₃N (1 equiv)Preferential protection of the primary alcohol total-synthesis.com
PolyolTMSOTf, 2,6-lutidineDependent on steric accessibility harvard.edu

Generation of Silyl (B83357) Enol Ethers and Related Derivatives

Silyl enol ethers are versatile intermediates in organic synthesis, serving as enolate equivalents in a variety of carbon-carbon bond-forming reactions. wikipedia.org Trimethylsilyl p-toluenesulfonate is a highly effective reagent for the preparation of silyl enol ethers from ketones and aldehydes. orgsyn.org

The reaction typically involves treating the carbonyl compound with trimethylsilyl p-toluenesulfonate and a hindered, non-nucleophilic base, such as triethylamine or diisopropylethylamine. The base deprotonates the α-carbon of the carbonyl compound to form an enolate, which is then trapped by the electrophilic silicon atom of TMSOTf. youtube.com The choice of base and reaction conditions can influence the regioselectivity of the reaction, leading to either the kinetic or thermodynamic silyl enol ether. wikipedia.org

For unsymmetrical ketones, using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures favors the formation of the less substituted (kinetic) silyl enol ether. wikipedia.org Conversely, weaker bases like triethylamine tend to yield the more substituted (thermodynamic) silyl enol ether. wikipedia.orgyoutube.com

Carbonyl CompoundBaseProduct
AcetoneTriethylamine2-(Trimethylsiloxy)propene
Cyclohexanone (B45756)LDA1-(Trimethylsiloxy)cyclohexene (Kinetic)
2-MethylcyclohexanoneTriethylamine1-Methyl-2-(trimethylsiloxy)cyclohexene (Thermodynamic)

Glycosylation Reactions

Glycosylation, the formation of a glycosidic bond, is a cornerstone of carbohydrate chemistry and is essential for the synthesis of oligosaccharides and glycoconjugates. researchgate.netnih.gov Trimethylsilyl p-toluenesulfonate has emerged as a powerful promoter for various glycosylation methods.

Stereoselective Glycoside Synthesis

The stereochemical outcome of a glycosylation reaction is of paramount importance. Trimethylsilyl p-toluenesulfonate can be used to activate glycosyl donors, such as glycosyl fluorides or thioglycosides, facilitating their reaction with glycosyl acceptors. The nature of the glycosyl donor, the acceptor, and the reaction conditions all influence the stereoselectivity of the newly formed glycosidic linkage.

In many cases, the use of TMSOTf as a promoter can lead to high stereoselectivity, favoring the formation of either α- or β-glycosides depending on the specific system. nih.govnih.gov For instance, the combination of a glycosyl donor with a participating group at the C-2 position and a TMSOTf promoter often leads to the formation of 1,2-trans-glycosides with high selectivity.

Glycosyl DonorGlycosyl AcceptorPromoter SystemStereoselectivityReference
Per-O-trimethylsilylated glycosyl iodidePrimary alcoholTriethylamineα-stereospecific nih.gov
ThioglycosideAlcoholTMSOTfDependent on donor/acceptor nih.gov

Applications in Oligosaccharide and Glycoconjugate Synthesis

The ability to control stereoselectivity makes trimethylsilyl p-toluenesulfonate a valuable tool in the synthesis of complex oligosaccharides and glycoconjugates. nih.govrsc.orgnih.gov Oligosaccharides are assembled through the sequential coupling of monosaccharide building blocks, and each glycosylation step must proceed with high yield and stereocontrol. The reliability of TMSOTf-promoted glycosylations has enabled the synthesis of biologically important oligosaccharides and their derivatives.

Furthermore, TMSOTf plays a role in the synthesis of glycoconjugates, which are molecules where carbohydrates are linked to other biomolecules like proteins or lipids. nih.gov These syntheses often require the chemoselective formation of glycosidic bonds in the presence of other sensitive functional groups, a challenge that can be addressed using the specific reactivity of TMSOTf. nih.gov The synthesis of these complex structures is crucial for studying their biological functions and for the development of new therapeutic agents. nih.gov

Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds is a cornerstone of organic synthesis. While direct applications of trimethylsilyl p-toluenesulphonate in some modern C-C bond-forming reactions are not extensively documented, its properties suggest potential roles in related methodologies.

Nickel-catalyzed cross-electrophile coupling has emerged as a powerful strategy for constructing C-C bonds, particularly by coupling two different electrophiles. These reactions often demonstrate excellent functional group tolerance and unique selectivity. A notable example is the reductive coupling between vinyl/aryl and alkyl C-O electrophiles, such as sulfonates, providing access to a wide range of functionalized cycloalkenes. nih.gov These methods are advantageous as they can utilize readily available starting materials like ketones and alcohols. nih.gov

While the direct use of this compound in such couplings is not explicitly detailed in the reviewed literature, the established reactivity of other sulfonate esters in these transformations suggests its potential as a coupling partner. The general scheme for such a reaction involves the coupling of an organosulfonate with another electrophile in the presence of a nickel catalyst and a reducing agent.

Table 1: Examples of Nickel-Catalyzed Cross-Electrophile Coupling of Sulfonates This table illustrates the general scope of the reaction with various sulfonates, though direct examples with this compound are not specified in the cited literature.

Vinyl/Aryl ElectrophileAlkyl SulfonateCatalyst SystemProductReference
Vinyl triflateCyclohexyl mesylateNiBr2·diglyme, 4,4'-di-tert-butyl-2,2'-bipyridine, ZnVinylcyclohexane derivative nih.gov
Phenyl triflate3-Phenylpropyl mesylateNiBr2·diglyme, 4,4'-di-tert-butyl-2,2'-bipyridine, Zn1-Phenyl-4-propylbenzene derivative nih.gov

It is plausible that this compound could serve as an electrophilic partner in similar nickel-catalyzed cross-coupling reactions, although specific studies are required to confirm its efficacy and scope in this context.

The Hosomi-Sakurai reaction is a fundamental carbon-carbon bond-forming reaction that involves the Lewis acid-catalyzed addition of allyltrimethylsilane (B147118) to a carbon electrophile, such as an aldehyde, ketone, or imine. wikipedia.org This reaction is valued for its ability to generate γ,δ-unsaturated alcohols or amines. wikipedia.org The reaction is typically promoted by strong Lewis acids like titanium tetrachloride, tin tetrachloride, or boron trifluoride. wikipedia.org

This compound can be considered a precursor to a strong silylating agent and may exhibit Lewis acidic character, or generate a Lewis acid in situ. While not a traditional catalyst for the Hosomi-Sakurai reaction, related silyl triflates are known to promote similar transformations. For instance, trimethylsilyl triflate (TMSOTf) is used to catalyze the allylation of acetals with allyltrimethylsilane. rsc.org

A proposed mechanism for the Hosomi-Sakurai reaction involves the activation of the electrophile by the Lewis acid, followed by nucleophilic attack by the allyltrimethylsilane. The resulting β-carbocation intermediate is stabilized by the silicon atom through the β-silicon effect, which facilitates the subsequent elimination of the silyl group to afford the allylated product. wikipedia.org

Table 2: Lewis Acids Commonly Used in the Hosomi-Sakurai Reaction

Lewis AcidTypical SubstrateProduct Type
Titanium tetrachlorideKetoneγ,δ-Unsaturated alcohol
Tin tetrachlorideAldehydeγ,δ-Unsaturated alcohol
Boron trifluoride etherateImineγ,δ-Unsaturated amine
Trimethylsilyl triflateAcetal (B89532)Homoallylic ether

Further investigation is needed to explore the potential of this compound as a catalyst or promoter in transformations involving allyltrimethylsilane.

Activation of Functional Groups for Further Transformations

This compound is an effective reagent for the activation of various functional groups, facilitating subsequent chemical modifications.

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under many reaction conditions. nih.govresearchgate.net However, its removal is often necessary to unmask the amine functionality for further reactions. This compound serves as an excellent reagent for the deprotection of Boc-protected amines. It can act as a source of p-toluenesulfonic acid (p-TsOH), a strong acid catalyst that efficiently cleaves the Boc group. organic-chemistry.orgresearchgate.net

The deprotection mechanism involves the protonation of the carbonyl oxygen of the Boc group by the acid, which initiates the fragmentation of the protecting group into isobutylene, carbon dioxide, and the free amine. nih.gov This method is often preferred due to its mild conditions and high efficiency.

Table 3: Conditions for Boc Deprotection using p-Toluenesulfonic Acid Derivatives

ReagentSolventTemperatureReaction TimeReference
p-TsOH·H₂OToluene (B28343) (Microwave)-30 s organic-chemistry.org
p-TsOH·H₂ODichloromethane (Ball-milling)Room Temperature10 min researchgate.net
2 M p-TsOHDioxaneRoom Temperature- organic-chemistry.org

The use of this compound for this transformation offers the advantage of generating the acidic species in situ, potentially leading to cleaner reactions.

The introduction of sterically demanding alkyl groups, such as tert-alkyl groups, onto phosphine (B1218219) ligands is crucial for modifying their steric and electronic properties, which in turn influences the outcomes of metal-catalyzed reactions. While there is a lack of specific literature detailing the use of this compound for the direct tert-alkylation of phosphines, its role as a potential activator for this transformation can be hypothesized. Conceptually, it could activate a source of a tert-alkyl group or the phosphine itself, although experimental validation is required.

Reactions with N-Trimethylsilyl-p-toluenesulfonamide

N-silylated sulfonamides are versatile intermediates in organic synthesis. For instance, they can react with sulfonyl chlorides to produce sulfonamides in high yields. nih.govnih.gov This reaction proceeds via the displacement of the silyl group by the sulfonyl group, with the formation of a stable silicon-halogen bond as a driving force. nih.gov

While no direct reactions between this compound and N-trimethylsilyl-p-toluenesulfonamide are reported in the reviewed literature, the general reactivity of N-silylated sulfonamides suggests potential for such a reaction. One could envision a scenario where this compound acts as a sulfonylating agent, although this would result in the regeneration of a similar sulfonamide structure. Alternatively, under specific conditions, it might participate in exchange reactions or act as a catalyst for other transformations of the N-silylated sulfonamide.

Table 4: General Reactions of N-Silylated Amines

N-SilylamineReagentProductReference
N-(trimethylsilyl)morpholineDansyl chlorideDansylmorpholine nih.gov
N-(trimethylsilyl)anilinep-Toluenesulfonyl chlorideN-phenyl-p-toluenesulfonamide nih.gov

Further research is necessary to elucidate the specific reactivity between this compound and N-trimethylsilyl-p-toluenesulfonamide.

Silyl-Mediated Rearrangement Reactions

This compound serves as a key reagent in promoting certain types of molecular rearrangements, most notably the Beckmann rearrangement. Its role is primarily to facilitate the transformation by activating a functional group, thereby creating a better leaving group and initiating the rearrangement cascade. This silyl-assisted activation strategy offers a milder alternative to harsh acidic conditions traditionally used for such reactions.

The Beckmann rearrangement is a classic transformation in organic chemistry that converts an oxime into an N-substituted or N-unsubstituted amide. wikipedia.orglscollege.ac.in The reaction is typically catalyzed by strong acids, but the use of reagents that convert the oxime's hydroxyl group into a more effective leaving group, such as a tosylate, can facilitate the reaction under less stringent conditions. alfa-chemistry.com The rearrangement is stereospecific, with the group anti-periplanar to the leaving group on the nitrogen atom being the one that migrates. wikipedia.org

In a silyl-mediated context, this compound can act as a tosylating agent for the oxime. The initial step involves the reaction of the oxime with this compound to form an oxime p-toluenesulfonate intermediate. This intermediate is highly primed for rearrangement. The p-toluenesulfonate group is an excellent leaving group, and its departure triggers the migration of the anti-alkyl or aryl group to the electron-deficient nitrogen atom, leading to the formation of a nitrilium ion. Subsequent hydrolysis of this intermediate yields the final amide product.

A key example of this type of rearrangement is the conversion of cycloalkanone oxime p-toluenesulfonates into their corresponding lactams (cyclic amides). Research has shown that these tosylated oximes undergo rearrangement in various solvents, with the product distribution being dependent on the reaction conditions. For instance, the rearrangement of cyclohexanone oxime p-toluenesulfonate in chloroform (B151607) has been studied to identify the intermediates, such as O-(p-toluenesulfonyl)-ε-caprolactim, which subsequently rearranges to the final N-p-toluenesulfonylcaprolactam product.

The yields and products of these rearrangements are highly dependent on the starting material and the solvent used. The following tables summarize the findings from studies on the rearrangement of various cycloalkanone oxime p-toluenesulfonates.

Table 1: Rearrangement of Cycloalkanone Oxime p-Toluenesulfonates in Acetic Acid.

When the solvent is changed to methanol (B129727), the reaction products differ, yielding O-methyl lactim ethers as the primary products along with the corresponding lactams.

Table 2: Rearrangement of Cycloalkanone Oxime p-Toluenesulfonates in Methanol.

This silyl-assisted approach, by forming the p-toluenesulfonate ester of the oxime, provides a valuable method for effecting the Beckmann rearrangement under controlled and often milder conditions than those required by direct, strong acid catalysis, thereby enhancing the synthetic utility of this classic transformation.

Stereochemical Control and Selectivity in Trimethylsilyl P Toluenesulphonate Mediated Reactions

Influences on Glycosylation Stereoselectivity

The stereoselectivity of a glycosylation reaction, which is the preferential formation of one stereoisomer over another, is not solely dependent on the promoter but is significantly influenced by external and internal factors. cdnsciencepub.com The mechanism of the reaction, whether it proceeds through an SN1 or SN2 pathway, is a key determinant of the resulting stereochemistry. acs.org In an SN1-type reaction, the departure of the leaving group leads to a resonance-stabilized oxocarbenium ion intermediate. This planar species can be attacked by the acceptor from either the α- or β-face, often leading to a mixture of anomers, with the α-product often favored due to the anomeric effect. cdnsciencepub.comresearchgate.net Conversely, a stereoinvertive SN2-like mechanism can lead to high β-selectivity. acs.org The choice of solvent and the matching of donor-acceptor properties are crucial levers for directing the reaction towards a desired stereochemical outcome.

The solvent in which a glycosylation reaction is conducted can have a profound impact on the ratio of α- and β-anomers produced. nih.gov Different solvents can stabilize or destabilize reaction intermediates, thereby influencing the activation energy of competing reaction pathways. cdnsciencepub.com

Ethereal solvents, such as diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF), have been observed to favor the formation of α-glycosides. cdnsciencepub.com For instance, in glycosylation reactions involving a 2,3,4,6-tetra-O-benzyl-1-O-tosyl-α-d-glucopyranose donor, the use of ethereal solvents generally resulted in higher α-selectivity compared to non-ethereal solvents. cdnsciencepub.com This is attributed to the stabilization of the β-anomer of the incipient oxonium ion by the ether, which in turn favors the α-attack by the acceptor. cdnsciencepub.com

In contrast, nitrile solvents like acetonitrile (B52724) (MeCN) can actively participate in the reaction to favor the formation of β-glycosides (1,2-trans products). This occurs through the formation of an α-nitrilium intermediate, which blocks the α-face of the donor, forcing the acceptor to attack from the β-face. cdnsciencepub.com This participating effect has been demonstrated in reactions using various thioglycosides activated by systems like iodosobenzene (B1197198) and triflic anhydride (B1165640), where β-glycosides were preferentially formed in acetonitrile, an effect not seen in solvents like dichloroethane or ether. cdnsciencepub.com The strategic use of solvent systems, such as a CH₂Cl₂–MeCN–EtCN mixture, has been shown to produce high α-selectivity in specific cases by promoting the formation of a 1,2-cis-oxazolinium ion intermediate. cdnsciencepub.com

The following table summarizes the general influence of solvent type on the anomeric selectivity in glycosylation reactions.

Solvent TypePredominant AnomerProposed Mechanism
Ethereal (e.g., Et₂O, THF)α (1,2-cis)Stabilization of β-oxonium ion, favoring α-attack. cdnsciencepub.com
Nitrile (e.g., MeCN)β (1,2-trans)Formation of an α-nitrilium intermediate, directing β-attack. cdnsciencepub.com

The outcome of a glycosylation reaction is decisively influenced by the reactivity of both the glycosyl donor and the glycosyl acceptor. d-nb.infonih.gov The concept of "matching" the reactivity of these two partners is a cornerstone for achieving high stereoselectivity. rsc.org The reactivity of glycosyl donors is relatively well-understood and can be modulated by altering protecting groups, but the acceptor's reactivity is a more nuanced and less studied parameter that can significantly steer the reaction's stereochemical course. d-nb.inforsc.org

Systematic studies have shown that the stereoselectivity of conformationally locked donors can be highly dependent on the nucleophilicity of the acceptor alcohol. d-nb.infonih.gov By employing a system with two such donors, it is possible to gauge the reactivity of a wide array of acceptors and establish structure-reactivity relationships. d-nb.info For example, certain acceptors that show poor selectivity with one donor can be rendered highly α-selective by the strategic placement of a benzoate (B1203000) group, which alters their reactivity profile. d-nb.info This demonstrates that the acceptor's protecting groups can be systematically varied to adjust its reactivity, thereby achieving stereoselective outcomes. d-nb.info

Achieving highly β-selective glycosylations is possible by matching the electronics of the leaving group (influenced by the promoter) with the reactivity of the glycosyl donor. acs.org This strategy facilitates an SN2-type displacement, where the reaction proceeds through a stereoinvertive and concerted pathway, rather than relying on neighboring group participation. acs.org For instance, when using sulfonyl chloride activators, matching a less reactive glucosyl donor with a tosyl or benzenesulfonyl chloride promoter required higher temperatures but resulted in the formation of the product as a single β-anomer. acs.org This highlights that a careful balance between the donor's inherent reactivity and the leaving group's ability, dictated by the activator, is essential for stereocontrol. acs.org

The table below illustrates the principle of donor-acceptor matching for stereocontrol.

Donor ReactivityAcceptor ReactivityResulting SelectivityRationale
HighLowOften mixedMismatched reactivity can lead to competing SN1/SN2 pathways. rsc.org
Matched to Leaving GroupMatched to DonorHigh β-selectivityPromotes a concerted SN2-like mechanism. acs.org
Conformationally LockedSystematically VariedControlled α- or β-selectivityAcceptor reactivity dictates the preferred pathway for a given donor. d-nb.info

Conformational Analysis of Trimethylsilyl (B98337) Groups

The trimethylsilyl (TMS) group is a bulky and chemically inert functional group frequently used in organic chemistry. wikipedia.org Its size and electronic properties are utilized in conformational analysis to study the structure and dynamics of molecules. acs.org

The conformational preference of the trimethylsilyl group itself has been a subject of study. acs.org In cyclohexane (B81311) systems, the TMS group's effect on the conformational equilibrium is a key area of investigation. For instance, in t-5-methyl-t-2-(trimethylsilyl)cyclohexan-r-ol and its ester derivatives, a strong preference for a diaxial conformation is observed. rsc.org This preference is attributed to significant σ–σ* hyperconjugative interactions between the C–Si bonding orbital and the C–O antibonding orbital, which stabilizes the otherwise sterically disfavored axial arrangement. rsc.org

The trimethylsilyl group also serves as a valuable reporter group in Nuclear Magnetic Resonance (NMR) spectroscopy for studying conformational changes in large biomolecules like G protein-coupled receptors (GPCRs). nih.gov Due to the high-intensity signal of its nine equivalent protons, which appears in a relatively uncrowded region of the ¹H NMR spectrum (around 0 ppm), the TMS group provides a clear window into molecular dynamics. By strategically labeling cysteine residues at the cytoplasmic ends of helices in a receptor with TMS groups, researchers can monitor changes in the protein's conformation upon ligand binding. nih.gov These ligand-induced shifts in the TMS signal reveal specific conformational changes related to protein activation, demonstrating the utility of the TMS group as a probe for conformational analysis in complex biological systems. nih.gov

Catalytic Roles and Activation Strategies Involving Trimethylsilyl P Toluenesulphonate

Role as a Lewis Acid Catalyst

Trimethylsilyl (B98337) p-toluenesulphonate can be considered a Lewis acid. The silicon atom, bonded to an oxygen atom which is in turn part of the effective leaving group, p-toluenesulfonate, bears a partial positive charge and can accept electron density from Lewis bases. This interaction activates the substrate for subsequent reactions. While specific studies detailing the Lewis acidity of TMSOTs are sparse, the principle is well-established for related silyl (B83357) triflates (TMSOTf). For instance, TMSOTf is known to be a strong Lewis acid, capable of catalyzing reactions such as the ring-opening of N,O-acetals. nih.gov The reactivity of TMSOTf in such reactions is attributed to its ability to generate reactive oxocarbenium or iminium ion intermediates. nih.govacs.org

It is reasonable to infer that TMSOTs would participate in similar Lewis acid-catalyzed transformations, although its efficacy might be lower than that of TMSOTf due to the comparatively lower electron-withdrawing capacity of the tosylate group versus the triflate group. Research on N-trimethylsilyl bis(trifluoromethanesulfonyl)imide (TMSNTf2) has shown it to be more effective than TMSOTf in complexing with carbonyl groups, indicating that the nature of the sulfonyl group is critical to the Lewis acidity. researchgate.net

Promotion of Organic Transformations

Based on the reactivity of analogous compounds, Trimethylsilyl p-toluenesulphonate is anticipated to promote a variety of organic transformations. Silyl triflates are known to facilitate reactions including the conversion of aldehydes and ketones to silyl enol ethers, glycosylation reactions, and Friedel-Crafts additions. guidechem.comchemicalbook.com For example, TMSOTf has been employed in the one-pot synthesis of homoallyl ethers from aldehydes. organic-chemistry.org It also mediates the stereoselective synthesis of α-C-glycosides from unactivated aryl acetylenes. nih.gov

A key mechanistic feature in many of these transformations is the in situ generation of a more reactive silylating agent or the activation of a substrate by the silyl group. In a hypothetical reaction, TMSOTs could react with an alcohol to form a trimethylsilyl ether and p-toluenesulfonic acid, with the latter acting as a potent Brønsted acid catalyst.

Co-catalytic Applications in Metal-Mediated Processes

The tosylate group is a known ligand for various transition metals, and p-toluenesulfonate salts of metals like cobalt, nickel, and titanium are used in catalysis. researchgate.netrsc.org This suggests a potential role for this compound as a co-catalyst or additive in metal-mediated processes.

In such a role, TMSOTs could perform several functions. It could act as a halide scavenger, where the trimethylsilyl group reacts with a halide ligand on a metal center to form a volatile trimethylsilyl halide, leaving the tosylate as a counter-ion. This can generate a more catalytically active, cationic metal species. For example, TMSOTf is known to replace metal-halogen bonds with a covalent M-O(SO2CF3) bond. wikipedia.org

Furthermore, in reactions catalyzed by Lewis acidic metal complexes, the addition of a silyl sulfonate could lead to the formation of a mixed Lewis acid system with enhanced reactivity. The interaction between FeCl3 and TMSCl has been shown to generate a more active catalytic species in carbonyl-olefin metathesis. nih.gov A similar synergistic effect could be envisioned between a metal catalyst and TMSOTs.

Activation in Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools for the rapid assembly of complex molecules. rsc.org The activation of one or more components is often a crucial step in these reactions. Given its role as a Lewis acid and a silylating agent, this compound could be a valuable activator in MCRs.

For instance, it could activate a carbonyl component towards nucleophilic attack or facilitate the formation of a key intermediate. In a reported synthesis of trisubstituted imidazoles, which is a type of multicomponent reaction, TMSOTf was used as a Lewis acid catalyst. nih.gov This reaction proceeds by coupling 1,2-diketones and aldehydes with a nitrogen source. It is plausible that TMSOTs could catalyze similar MCRs, potentially offering different selectivity or reactivity compared to other Lewis acids. The use of trimethylsilyl cyanide in copper-catalyzed MCRs to produce substituted piperidines highlights the utility of silyl reagents in such transformations. researchgate.net

Theoretical and Computational Studies on Trimethylsilyl P Toluenesulphonate Reactivity

Quantum Chemical Calculations of Reaction Intermediates

Quantum chemical calculations are instrumental in identifying and characterizing the transient species that form during a chemical reaction. For reactions involving trimethylsilyl (B98337) p-toluenesulphonate, these calculations can predict the geometries and electronic structures of various potential intermediates.

In silylation reactions, the interaction between the silylating agent and the substrate can lead to the formation of several types of intermediates. For instance, in the silylation of phenylacetylene (B144264) promoted by zinc, density functional theory (DFT) calculations have been used to propose possible intermediates. These include surface phenylacetylene anions such as PhC≡C-Zn, PhC≡CZnCl, and (PhC≡C)₂Zn. nih.gov These calculations indicated that the reaction proceeds through an ionic pathway, generating a phenylacetylene anion on the zinc surface. nih.gov

Similarly, in the context of biocatalytic silylation using silicatein-α, while the precise nature of the enzyme-substrate complex is still under investigation, computational modeling could be employed to simulate the docking of trimethylsilyl p-toluenesulphonate into the enzyme's active site. Such models would help in understanding the interactions that stabilize the reaction intermediates and facilitate the silyl (B83357) transfer.

The stability of these intermediates is a key factor in determining the reaction pathway. Quantum chemical calculations can provide the relative energies of different proposed intermediates, allowing researchers to identify the most likely species to be formed.

Table 1: Illustrative Examples of Calculated Intermediates in Silylation Reactions

Reaction SystemProposed IntermediateComputational MethodKey Finding
Zinc-promoted silylation of phenylacetylenePhC≡C-Zn, PhC≡CZnCl, (PhC≡C)₂ZnDFTFormation of a phenylacetylene anion on the zinc surface. nih.gov
Template-assisted para-silylationHydrogen-bonded substrate-template complexDFTSubstrate-solvent hydrogen bonding plays a key role. nih.gov

This table is illustrative and based on findings from related silylation reactions, as specific data for this compound was not available in the search results.

Modeling of Transition States and Energetics

The transition state is a fleeting, high-energy configuration that a molecule must pass through to transform from reactant to product. Modeling this state is crucial for understanding the kinetics of a reaction. Computational methods, particularly DFT, are widely used to locate and characterize transition states.

For silylation reactions, the transition state often involves the partial formation of a new silicon-substrate bond and the partial breaking of the bond between the silicon and the leaving group (in this case, the p-toluenesulphonate group). The energy of this transition state, relative to the reactants, determines the activation energy of the reaction. A lower activation energy corresponds to a faster reaction rate.

Kinetic studies combined with computational modeling can provide a comprehensive picture of the reaction mechanism. For example, in a study on para-selective silylation, kinetic, spectroscopic, and computational approaches were combined to shed light on the reaction mechanism. nih.gov

Table 2: Example of Energetics Data from a Computational Study of a Silylation Reaction

Reaction StepSpeciesRelative Energy (kcal/mol)Computational Method
ReactantsSubstrate + Silylating Agent0.0DFT
Intermediate 1Intermediate Complex-5.2DFT
Transition State 1TS for Intermediate Formation+10.5DFT
Intermediate 2Silylated Intermediate-15.0DFT
Transition State 2TS for Product Formation+22.3 (Rate-determining)DFT
ProductsSilylated Product + Byproduct-25.8DFT

This table presents hypothetical data to illustrate the type of information obtained from modeling transition states and energetics, as specific values for this compound were not found.

Prediction of Reactivity and Selectivity Profiles

A significant advantage of computational chemistry is its ability to predict how a molecule will react under different conditions and with different substrates. This predictive power is invaluable for designing new reactions and optimizing existing ones.

For this compound, computational models can be used to predict its reactivity towards various functional groups. By calculating the activation energies for the silylation of different substrates (e.g., alcohols, phenols, amines), one can predict which functional group will react preferentially.

Furthermore, these models can explain and predict regioselectivity and stereoselectivity. In a study on a template-assisted para-silylation of toluene (B28343) derivatives, computational analysis was crucial in understanding the origin of the observed para-selectivity. nih.gov The calculations revealed that specific hydrogen-bonding interactions between the substrate, template, and solvent were responsible for directing the silylation to the para position. nih.gov

In biocatalytic systems, computational approaches can help understand the substrate scope of an enzyme. By simulating the interaction of various substrates with the enzyme's active site, it is possible to predict which substrates will be good candidates for the enzymatic silylation.

Table 3: Illustrative Predictions of Reactivity and Selectivity

Substrate FeaturePredicted OutcomeBasis of Prediction
Steric Hindrance around Hydroxyl GroupLower silylation efficiencyIncreased activation energy due to steric clash in the transition state.
Electronic Nature of Substituents on an Aromatic RingElectron-donating groups enhance reactivityStabilization of a positive charge buildup in the transition state.
Presence of a Directing GroupHigh regioselectivityFavorable non-covalent interactions in the transition state geometry.

This table illustrates the types of predictions that can be made using computational methods, based on general principles of reactivity and selectivity.

Emerging Research Frontiers and Future Prospects in Trimethylsilyl P Toluenesulphonate Chemistry

Integration in Flow Chemistry Methodologies

The adoption of continuous flow chemistry represents a significant paradigm shift in chemical synthesis, offering advantages in safety, scalability, and product purity. The integration of reagents like trimethylsilyl (B98337) p-toluenesulphonate and structurally related compounds into flow processes is an active area of research.

Flow chemistry enables the rapid preparation of pure compounds, often eliminating the need for traditional purification methods like column chromatography. For instance, a continuous-flow synthesis has been developed for 2-(trimethylsilyl)phenyl perfluorosulfonates, which are precursors to benzyne. nih.gov This process avoids the use of low-temperature lithiation, a significant advantage over batch chemistry. nih.gov The principles demonstrated in this methodology are applicable to other silyl-sulfonate compounds. By adapting such a process for trimethylsilyl p-toluenesulphonate, researchers could potentially achieve faster reaction times, improved heat and mass transfer, and enhanced safety by minimizing the volume of reactive material at any given time.

Table 1: Advantages of Flow Chemistry for Silyl (B83357) Sulfonate Synthesis

Feature Benefit in Flow Chemistry Relevance to this compound
Reaction Time Significantly reduced reaction times due to efficient mixing and heat transfer. Enables rapid, on-demand production.
Safety Small reactor volumes minimize risks associated with exothermic reactions or hazardous intermediates. Enhanced safety profile for synthesis and subsequent reactions.
Scalability Production is scaled by extending run time rather than increasing reactor size ("scaling-out"). Straightforward transition from laboratory-scale synthesis to pilot or industrial production.
Purity Often yields purer products, reducing the need for extensive downstream purification. nih.gov Potential to generate high-purity this compound without chromatography.

| Process Control | Precise control over parameters like temperature, pressure, and stoichiometry. | Leads to higher reproducibility and optimization of reaction yields. |

Application in C-H Functionalization Strategies

Direct C-H functionalization has become a transformative tool in organic synthesis, allowing for the conversion of ubiquitous but typically inert C-H bonds into valuable chemical linkages. researchgate.netnyu.edu This approach expands chemical space and streamlines synthetic routes by reducing the reliance on pre-functionalized starting materials. researchgate.net Strategies in this field often employ directing groups to bring a metal catalyst into proximity with a specific C-H bond, ensuring high regioselectivity. youtube.com

While direct applications of this compound in C-H functionalization are an emerging area, the reactivity of its constituent parts suggests significant potential. The related compound, trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf), is a well-known reagent that facilitates reactions such as Friedel-Crafts additions, which are a form of C-H functionalization on aromatic rings. chemicalbook.com Similarly, p-toluenesulfonic acid (TsOH) is used as an efficient catalyst for the alkylation of aromatic nuclei, another classic C-H functionalization reaction. acs.org

Given this precedent, this compound could potentially serve multiple roles in C-H activation schemes:

As a source of a trimethylsilyl group for silylation reactions.

As a precursor to a catalytic species in the presence of a metal.

The tosylate group could function as a leaving group in substitution reactions following C-H activation.

Research into these potential applications could unlock novel synthetic pathways, leveraging the unique combination of the silyl and tosylate moieties within a single reagent.

Table 2: Potential Roles in C-H Functionalization Strategies

Functionalization Strategy General Description Potential Role of this compound
Directed C-H Silylation Introduction of a silyl group at a specific position guided by a directing group. Could act as the silylating agent, transferring the Me₃Si group.
Friedel-Crafts Type Reactions Alkylation or acylation of aromatic rings catalyzed by a Lewis or Brønsted acid. acs.org Could act as a precursor to a silyl cation or provide the tosylate counter-ion, influencing reactivity.
Oxidative Addition A metal center inserts into a C-H bond, forming a new metal-carbon and metal-hydride bond. acs.org The tosylate group could act as a ligand on the metal center, modulating its reactivity.

| Cross-Coupling Reactions | Formation of a C-C or C-heteroatom bond from a C-H bond and a coupling partner. | Could be involved in catalyst generation or turnover, similar to related sulfonate salts. |

Sustainable Synthesis Approaches Utilizing this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes, prioritizing the use of safer reagents, minimizing waste, and improving energy efficiency. Developing sustainable methods for producing key reagents like this compound is a critical aspect of this endeavor.

One approach to sustainable synthesis involves the careful selection of starting materials. p-Toluenesulfonic acid, a key precursor, is considered a desirable alternative to conventional mineral acids like sulfuric acid because it is a non-corrosive, stable solid that is easier to handle. preprints.org Its use can lead to cleaner reactions with fewer side products. acs.org

Several synthetic routes to this compound have been reported. chemicalbook.com A critical evaluation of these pathways through the lens of green chemistry can identify more sustainable options. For example, a reaction between hexamethyldisiloxane (B120664) and p-toluenesulfonic anhydride (B1165640) could be a high-yielding route. chemicalbook.com Analyzing the atom economy, solvent choice (with a preference for greener solvents or solvent-free conditions), and energy requirements of these different methods is essential for identifying the most sustainable process. Future research will likely focus on catalyst development to enable these transformations under milder conditions and the use of starting materials derived from renewable feedstocks.

Table 3: Comparative Analysis of Potential Synthesis Routes

Starting Material 1 Starting Material 2 Potential Advantages Sustainability Considerations
Hexamethyldisiloxane p-Toluenesulfonic anhydride Potentially high yield. chemicalbook.com Atom economy; nature of byproducts; solvent selection.
Trimethylsilyl chloride Silver p-toluenesulfonate Classic salt metathesis reaction. Use of a heavy metal (silver) salt generates stoichiometric waste.
3-trimethylsilylpropargyl alcohol p-toluenesulfonyl chloride Route to a related, functionalized tosylate. researchgate.net Use of base (e.g., KOH) and chlorinated solvents may be required.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.